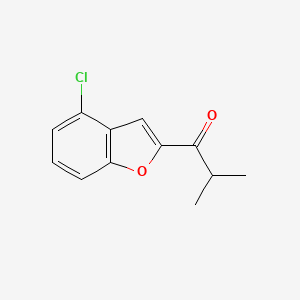![molecular formula C13H18BrNO B13176754 {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutyl ring and a bromophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 2-bromophenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a chlorine atom instead of bromine.
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a fluorine atom instead of bromine.
{1-[2-Amino-1-(2-iodophenyl)ethyl]cyclobutyl}methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stronger halogen bonds compared to its chlorine, fluorine, and iodine analogs .
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
[1-[2-amino-1-(2-bromophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18BrNO/c14-12-5-2-1-4-10(12)11(8-15)13(9-16)6-3-7-13/h1-2,4-5,11,16H,3,6-9,15H2 |
Clave InChI |
WRTQORGNWLLKMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)C(CN)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



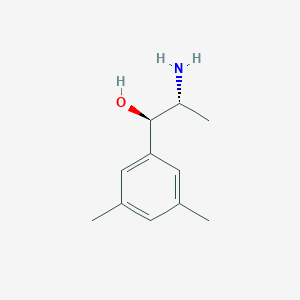
![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
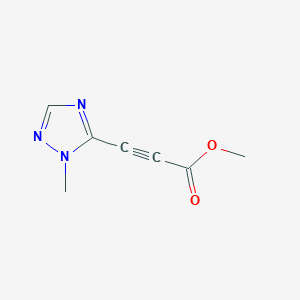
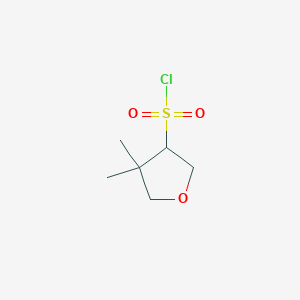


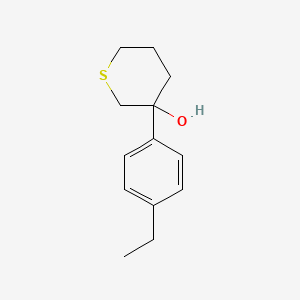


![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
